Cas no 2228699-01-0 (5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine)

5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine
- 2228699-01-0
- EN300-1732549
-
- インチ: 1S/C9H10N4O/c1-14-8-4-6(2-3-11-8)7-5-12-9(10)13-7/h2-5H,1H3,(H3,10,12,13)
- InChIKey: KZOOHKYESRLBFU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CN=1)C1=CN=C(N)N1
計算された属性
- せいみつぶんしりょう: 190.08546096g/mol
- どういたいしつりょう: 190.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 76.8Ų
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732549-1.0g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1732549-5.0g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1732549-0.05g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1732549-0.5g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1732549-1g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1732549-2.5g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1732549-0.25g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1732549-10.0g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1732549-10g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1732549-0.1g |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine |
2228699-01-0 | 0.1g |
$1207.0 | 2023-09-20 |
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amineに関する追加情報
Introduction to 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine (CAS No. 2228699-01-0)
5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 2228699-01-0, has garnered considerable attention in recent years due to its role as a key intermediate in the synthesis of various bioactive molecules. The molecular framework of this compound combines a pyridine ring with an imidazole moiety, both of which are well-documented for their pharmacological properties.
The pyridine ring, a heterocyclic aromatic compound, contributes to the overall electronic properties and binding affinity of the molecule. Specifically, the presence of a methoxy group at the 2-position of the pyridine ring enhances its solubility and reactivity, making it a versatile scaffold for medicinal chemistry. On the other hand, the imidazole ring, known for its stability and biological relevance, plays a crucial role in modulating enzyme activity and receptor interactions. The amine group at the 2-position of the imidazole ring further expands the chemical space for functionalization, enabling the design of molecules with tailored biological activities.
Recent advancements in computational chemistry have facilitated a deeper understanding of the structural and functional properties of 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine. Molecular modeling studies have revealed that this compound exhibits favorable interactions with various biological targets, including kinases and transcription factors. These interactions are critical for its potential application in drug discovery and development. For instance, computational simulations have shown that the compound can bind to ATP-binding pockets of kinases, suggesting its utility as an inhibitor in oncology research.
In vitro studies have further validated these predictions by demonstrating the inhibitory effects of 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine on several kinases relevant to cancer therapy. Notably, researchers have observed significant inhibition of tyrosine kinase activity, which is a key target in treating various malignancies. The compound's ability to disrupt kinase signaling pathways has opened new avenues for developing targeted therapies. Additionally, its interaction with transcription factors has been explored as a potential strategy for modulating gene expression in diseases such as inflammation and autoimmune disorders.
The synthesis of 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the functionalization of a pyridine precursor followed by coupling reactions to introduce the imidazole moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations are in line with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
The pharmacokinetic properties of 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine are also subjects of extensive research. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for clinical development. However, challenges such as potential drug-drug interactions and off-target effects need to be addressed through rigorous preclinical testing. Pharmacokinetic modeling has been instrumental in predicting these interactions and optimizing dosing regimens.
The role of this compound in drug development is further underscored by its versatility as a building block for more complex molecules. Medicinal chemists have leveraged its structural features to design derivatives with enhanced potency and selectivity. For example, modifications at the amine group have led to compounds with improved binding affinities for specific biological targets. Such derivatives hold promise for addressing unmet medical needs across various therapeutic areas.
Future research directions include exploring the therapeutic potential of 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine in neurological disorders. Preliminary data suggest that it may interact with receptors involved in neurodegeneration, offering hope for novel treatments against conditions like Alzheimer's disease. Additionally, its anti-inflammatory properties are being investigated in preclinical models, indicating its potential as an adjuvant therapy alongside existing treatments.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel applications for this compound. AI-driven platforms can predict biological activities based on molecular structures, enabling high-throughput screening of potential candidates. This approach has already identified several promising derivatives that warrant further investigation.
In conclusion, 5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine (CAS No. 2228699-01-0) represents a compelling example of how structural complexity can translate into therapeutic benefit. Its unique combination of pharmacological properties makes it a valuable asset in pharmaceutical research and development. As our understanding of biological systems continues to evolve, this compound is poised to play an increasingly important role in addressing complex diseases.
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